4-Chloroquinolin-6-amine chemical properties and structure
4-Chloroquinolin-6-amine chemical properties and structure
An In-depth Technical Guide to 4-Chloroquinolin-6-amine: Properties, Synthesis, and Applications in Drug Discovery
Abstract
4-Chloroquinolin-6-amine is a pivotal heterocyclic compound, serving as a versatile scaffold in the landscape of medicinal chemistry and drug development. Its unique structural arrangement, featuring a reactive chlorine atom at the C4 position and a nucleophilic amino group at the C6 position, provides a dual-functional platform for extensive chemical modification. This guide offers a comprehensive exploration of the chemical properties, structural features, and a validated synthetic pathway for 4-Chloroquinolin-6-amine. Furthermore, it delves into its critical applications as a foundational building block for novel therapeutic agents, particularly in the domain of oncology. This document is intended for researchers, scientists, and professionals in drug development, providing both foundational knowledge and practical insights into the utilization of this high-value chemical intermediate.
Physicochemical Properties and Structural Elucidation
The utility of 4-Chloroquinolin-6-amine in synthetic chemistry is largely dictated by its inherent physicochemical properties and distinct structural architecture. The quinoline core, a bicyclic aromatic heterocycle, imparts a rigid, planar geometry, which is often advantageous for specific binding interactions with biological targets.
The chlorine atom at the 4-position is highly susceptible to nucleophilic aromatic substitution (SNAr), making it the primary site for introducing diverse side chains and pharmacophores.[1] Conversely, the amino group at the 6-position serves as a key handle for derivatization through reactions like acylation, alkylation, or diazotization, enabling the generation of extensive compound libraries for structure-activity relationship (SAR) studies.
Table 1: Core Physicochemical Properties of 4-Chloroquinolin-6-amine
| Property | Value | Source |
| CAS Number | 1085192-91-1 | [2][3] |
| Molecular Formula | C₉H₇ClN₂ | [3] |
| Molecular Weight | 178.62 g/mol | [3] |
| Appearance | Yellow solid (typical) | [4] |
| Storage Temperature | 2-8°C, under inert atmosphere | [2] |
Structural Characterization: A Spectroscopic Perspective
While specific spectral data for 4-Chloroquinolin-6-amine is not publicly aggregated, its structure can be unequivocally confirmed using a standard suite of spectroscopic techniques. A priori analysis suggests the following expected outcomes:
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¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum would display distinct signals in the aromatic region (typically δ 7.0-8.5 ppm) corresponding to the protons on the quinoline ring system. The protons adjacent to the electron-withdrawing chlorine and the nitrogen heteroatom would be shifted downfield. The protons of the amino group would likely appear as a broad singlet, the chemical shift of which would be dependent on the solvent and concentration.
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¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum would show nine distinct carbon signals. The carbon atom bonded to the chlorine (C4) would be significantly deshielded. The carbons in the heterocyclic ring would also exhibit characteristic shifts.
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IR (Infrared) Spectroscopy: Key vibrational bands would confirm the presence of principal functional groups. One would expect to see N-H stretching vibrations for the primary amine (typically two bands in the 3300-3500 cm⁻¹ region), C=C and C=N stretching vibrations characteristic of the quinoline aromatic system (around 1500-1600 cm⁻¹), and a C-Cl stretching vibration in the fingerprint region.[5]
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MS (Mass Spectrometry): Electron Impact (EI-MS) would show a molecular ion (M⁺) peak corresponding to the molecular weight (178.62). A characteristic M+2 peak with approximately one-third the intensity of the M⁺ peak would be observed, confirming the presence of a single chlorine atom due to the natural abundance of the ³⁷Cl isotope.[6][7]
Synthesis and Mechanistic Insights
The synthesis of substituted quinolines is a well-established field in organic chemistry. For 4-Chloroquinolin-6-amine, a robust and scalable synthesis can be designed starting from readily available precursors. The following protocol outlines a logical and field-proven approach, emphasizing the rationale behind procedural choices.
Proposed Synthetic Workflow
The synthesis is envisioned as a multi-step process involving the construction of the quinoline core followed by functional group interconversion. This approach allows for controlled introduction of the required substituents at the desired positions.
Caption: Figure 1: Proposed Synthesis Workflow for 4-Chloroquinolin-6-amine.
Detailed Experimental Protocol
Objective: To synthesize 4-Chloroquinolin-6-amine via a multi-step pathway involving quinoline ring formation, nitration, and subsequent functional group manipulations.
Protocol:
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Step 1: Synthesis of 4-Hydroxy-6-chloro-2-methylquinoline
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Rationale: This step utilizes the Conrad-Limpach reaction, a reliable method for constructing the quinolin-4-one core. 4-chloroaniline is chosen as the starting material to install the C6-chloro substituent from the outset.
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Procedure:
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To a stirred solution of 4-chloroaniline (1.0 eq) in ethanol, slowly add ethyl acetoacetate (1.1 eq).
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Heat the mixture to reflux for 4-6 hours, monitoring the reaction progress by TLC.
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Cool the reaction mixture and remove the solvent under reduced pressure.
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Add the resulting crude anilinocrotonate to a high-boiling point solvent like Dowtherm A and heat to 250-260 °C for 30 minutes to effect cyclization.
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Cool the mixture, and the product will precipitate. Filter the solid, wash with a non-polar solvent (e.g., hexane), and dry to yield 4-hydroxy-6-chloro-2-methylquinoline.
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-
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Step 2: Synthesis of 4,6-Dichloro-2-methylquinoline
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Rationale: The hydroxyl group at the 4-position must be converted to a chlorine atom. Phosphorus oxychloride (POCl₃) is the standard and most effective reagent for this transformation.
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Procedure:
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Carefully add 4-hydroxy-6-chloro-2-methylquinoline (1.0 eq) to an excess of phosphorus oxychloride (POCl₃) (5-10 eq) at 0 °C.
-
Slowly warm the mixture to reflux and maintain for 2-3 hours.
-
Cool the reaction mixture to room temperature and pour it cautiously onto crushed ice with vigorous stirring.
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Neutralize the acidic solution with a base (e.g., NaOH or NaHCO₃ solution) until the product precipitates.
-
Filter the solid, wash thoroughly with water, and dry. Recrystallize from ethanol to obtain pure 4,6-dichloro-2-methylquinoline.
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-
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Step 3: Synthesis of 4,6-Dichloro-2-methyl-X-nitroquinoline
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Rationale: A nitrating mixture (HNO₃/H₂SO₄) is used to introduce a nitro group onto the quinoline ring. The directing effects of the existing substituents will favor nitration on the benzene ring portion of the scaffold.
-
Procedure:
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Dissolve 4,6-dichloro-2-methylquinoline (1.0 eq) in concentrated sulfuric acid at 0 °C.
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Add a cooled mixture of concentrated nitric acid (1.1 eq) and concentrated sulfuric acid dropwise, maintaining the temperature below 10 °C.
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Stir the reaction at room temperature for several hours.
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Pour the reaction mixture onto ice, and the nitrated product will precipitate. Filter, wash with water until neutral, and dry.
-
-
-
Step 4: Synthesis of 4-Chloroquinolin-6-amine (Final Product)
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Rationale: A selective reduction of the nitro group to an amine is required. Catalytic hydrogenation (e.g., H₂/Pd-C) is a clean and efficient method. Care must be taken to avoid dehalogenation of the C4-chloro group, which can be achieved by using specific catalysts or controlling reaction conditions.
-
Procedure:
-
Dissolve the nitrated precursor (1.0 eq) in a suitable solvent such as ethanol or ethyl acetate.
-
Add a catalytic amount of palladium on carbon (5-10% Pd/C).
-
Subject the mixture to a hydrogen atmosphere (using a balloon or a Parr hydrogenator) and stir vigorously at room temperature until the uptake of hydrogen ceases.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Evaporate the solvent under reduced pressure to yield the crude 4-Chloroquinolin-6-amine. Further purification can be achieved by column chromatography or recrystallization.
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Applications in Medicinal Chemistry and Drug Development
The 4-aminoquinoline scaffold is a "privileged structure" in medicinal chemistry, found in numerous FDA-approved drugs.[8] 4-Chloroquinolin-6-amine serves as an ideal starting point for creating novel therapeutics due to its pre-installed chloro and amino functionalities, which can be orthogonally functionalized.
Scaffold for Kinase Inhibitors
The quinoline core is an effective ATP mimetic, capable of binding to the ATP-binding site of various protein kinases.[9] Dysregulation of kinase signaling is a hallmark of many cancers, making them prime targets for drug development.[9] The 6-amino group of 4-Chloroquinolin-6-amine can be elaborated with various side chains designed to interact with specific amino acid residues in the kinase domain, thereby imparting both potency and selectivity. The 4-chloro position is typically displaced by a nucleophilic group from another fragment to build the final inhibitor.[1][10]
Anticancer and Antimalarial Agents
Derivatives of 4-aminoquinolines, such as chloroquine, are historically famous as antimalarial drugs.[10] More recently, this class of compounds has been investigated for its anticancer properties.[11] The mechanism often involves the disruption of autophagy, a cellular process that cancer cells exploit to survive. The ability to synthesize a wide array of derivatives from 4-Chloroquinolin-6-amine allows for the fine-tuning of properties to maximize anticancer efficacy while minimizing toxicity.[10]
Caption: Figure 2: Derivatization Strategy for Drug Discovery.
Safety, Handling, and Storage
As a chloro-amino aromatic compound, 4-Chloroquinolin-6-amine must be handled with appropriate caution. While a specific safety data sheet (SDS) is not widely available, data from analogous compounds like 4-chloroaniline and other chloroquinolines provide a reliable basis for hazard assessment.
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Hazards: Expected to be toxic if swallowed, in contact with skin, or if inhaled.[12][13] May cause skin and serious eye irritation.[14][15] May cause an allergic skin reaction.[16][17] Handle as a potential carcinogen.[12][13]
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Personal Protective Equipment (PPE):
-
Hand Protection: Wear impervious chemical-resistant gloves (e.g., nitrile rubber).
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Eye Protection: Use chemical safety goggles or a face shield.
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Skin and Body Protection: Wear a lab coat, and consider additional protective clothing for larger quantities.
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Respiratory Protection: Use only in a well-ventilated area or under a chemical fume hood.[14][16] If dust is generated, a NIOSH-approved respirator is required.
-
-
Handling: Avoid contact with skin, eyes, and clothing.[14] Avoid formation of dust and aerosols.[16] Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[12][13]
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Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[2][14] Keep away from incompatible materials such as strong oxidizing agents and acids.[13] Protect from light.[16]
Conclusion
4-Chloroquinolin-6-amine stands out as a high-potential building block in the synthesis of complex, biologically active molecules. Its defined structure and dual points for chemical modification offer chemists a reliable and versatile platform for drug discovery. The synthetic routes are based on established, scalable chemical principles, ensuring its accessibility for research and development. With its demonstrated relevance in the creation of kinase inhibitors and other targeted therapies, 4-Chloroquinolin-6-amine is poised to remain a compound of significant interest to the scientific community for the foreseeable future.
References
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- 11. Novel 7-Chloro-4-aminoquinoline-benzimidazole Hybrids as Inhibitors of Cancer Cells Growth: Synthesis, Antiproliferative Activity, in Silico ADME Predictions, and Docking [mdpi.com]
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